Cas no 7740-05-8 (5-Chloro-2-hydroxy-3-methoxybenzaldehyde)

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a versatile aromatic aldehyde compound with a molecular formula of C8H7ClO3. It features a chloro substituent at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position of the benzaldehyde ring. This unique substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups contributes to its stability and selective reactivity in electrophilic and nucleophilic reactions. Its crystalline solid form and well-defined melting point ensure consistent purity, facilitating precise applications in research and industrial processes.
5-Chloro-2-hydroxy-3-methoxybenzaldehyde structure
7740-05-8 structure
Product Name:5-Chloro-2-hydroxy-3-methoxybenzaldehyde
CAS No:7740-05-8
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD01103568
CID:47730
PubChem ID:5151086
Update Time:2025-07-02

5-Chloro-2-hydroxy-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
    • 5-CHLOR-3-METHOXYSALICYLALDEHYD
    • 569410_ALDRICH
    • 5-chloro-2-hydroxy-3-methoxy-benzaldehyde
    • 5-chloro-3-methoxysalicylaldehyde
    • AC1NP6DN
    • AC1Q48FH
    • ACMC-20a1wj
    • AG-H-09643
    • CTK2H5409
    • SBB058391
    • 7740-05-8
    • A914456
    • CS-0187130
    • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde, 97%
    • AKOS000112606
    • SCHEMBL455724
    • FT-0696661
    • DTXSID80408848
    • Benzaldehyde, 5-chloro-2-hydroxy-3-methoxy-
    • PQKYPMGTDHNSRL-UHFFFAOYSA-N
    • MFCD01103568
    • Z1255360936
    • CHEMBL3660321
    • EN300-135785
    • BDBM110984
    • US8614253, .3-15
    • STK067977
    • DB-075311
    • MDL: MFCD01103568
    • Inchi: 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
    • InChI Key: PQKYPMGTDHNSRL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C(=C(C=1)OC)O

Computed Properties

  • Exact Mass: 186.00841
  • Monoisotopic Mass: 186.0083718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: Off white powder
  • Boiling Point: 268℃ at 760 mmHg
  • PSA: 46.53
  • Solubility: Not determined

5-Chloro-2-hydroxy-3-methoxybenzaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

5-Chloro-2-hydroxy-3-methoxybenzaldehyde Pricemore >>

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5-Chloro-2-hydroxy-3-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:7740-05-8)5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Order Number:A914456
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:52
Price ($):254.0
Email:sales@amadischem.com

Additional information on 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Introduction to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS No. 7740-05-8)

5-Chloro-2-hydroxy-3-methoxybenzaldehyde, identified by its CAS number CAS No. 7740-05-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde features a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both chloro and hydroxyl substituents, along with a methoxy group, contributes to its diverse reactivity and potential applications in medicinal chemistry.

The compound's molecular structure, characterized by a benzene ring substituted with these functional groups, positions it as a key precursor in the development of pharmaceutical agents. Specifically, the aldehyde moiety (-CHO) provides a reactive site for condensation reactions, while the chloro and hydroxyl groups offer opportunities for further functionalization through nucleophilic substitution or oxidation processes. These attributes make 5-Chloro-2-hydroxy-3-methoxybenzaldehyde a versatile building block for synthesizing complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of derivatives of this compound. Research has indicated that aromatic aldehydes, particularly those with electron-withdrawing groups like chlorine, can exhibit significant biological activity. For instance, studies have shown that certain benzaldehyde derivatives exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific arrangement of substituents in 5-Chloro-2-hydroxy-3-methoxybenzaldehyde suggests that it may serve as a precursor for developing novel therapeutic agents targeting these conditions.

One area of active investigation is the use of this compound in the synthesis of small-molecule inhibitors. Researchers have been particularly interested in its potential as a scaffold for developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The aldehyde group can be readily converted into other functional moieties, such as amides or imines, which are common pharmacophores in kinase inhibitors. Additionally, the presence of the chloro and hydroxyl groups provides further opportunities for modulating the electronic properties and solubility of the final compounds.

The chemical reactivity of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde also makes it a valuable tool in synthetic organic chemistry. It can participate in various reactions, including condensation reactions with amino acids to form Schiff bases, which have been shown to possess interesting biological activities. Furthermore, it can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional aryl or heteroaryl groups into the molecule. These transformations expand its utility as a synthetic intermediate and open up new avenues for drug discovery.

Recent advances in computational chemistry have also enhanced our understanding of how 5-Chloro-2-hydroxy-3-methoxybenzaldehyde behaves in different chemical environments. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into its potential pharmacological effects. These computational approaches complement experimental work by allowing researchers to screen large libraries of derivatives virtually before synthesizing them in the lab. This synergy between computational and experimental methods accelerates the drug discovery process significantly.

The industrial significance of this compound cannot be overstated. Its role as an intermediate in pharmaceutical synthesis underscores its importance in producing life-saving medications. As demand for targeted therapies grows, so does the need for versatile and high-quality intermediates like 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. Manufacturers and research institutions alike rely on such compounds to develop innovative treatments for a wide range of diseases.

In conclusion, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CAS No. 7740-05-8) is a multifaceted compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features make it an excellent candidate for developing new drugs targeting various diseases. As research continues to uncover new ways to utilize this compound, its importance in advancing medicinal chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:7740-05-8)5-Chloro-2-hydroxy-3-methoxybenzaldehyde
A914456
Purity:99%
Quantity:25g
Price ($):254.0
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